REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
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Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)OC)C=CC(=C1)C#N
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Name
|
|
Quantity
|
54.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
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Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |